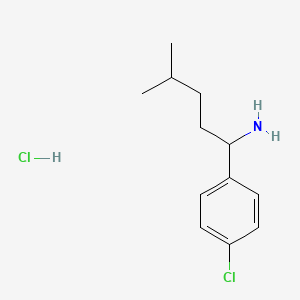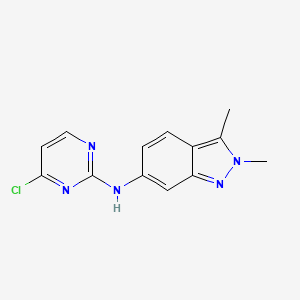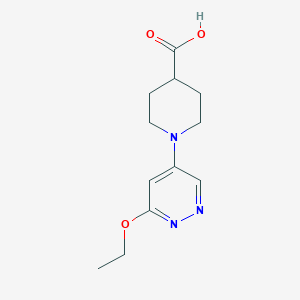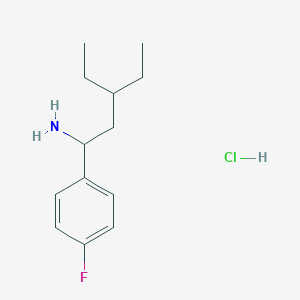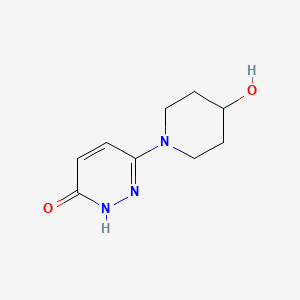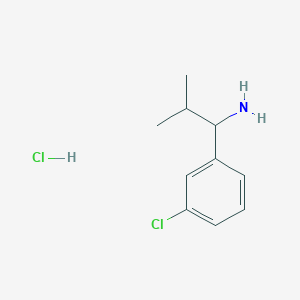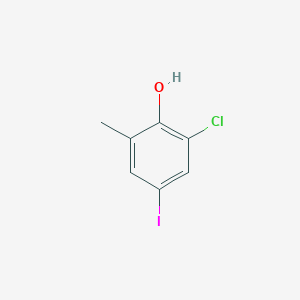![molecular formula C11H12N2O B1490032 (1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine CAS No. 1508058-86-3](/img/structure/B1490032.png)
(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Synthesis
This compound plays a significant role in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This process involves starting from simple aromatic aldehydes and acetylfuran to create (E)-1-(furan-2-yl)-3-arylprop-2-en-1-ones, which are further processed to yield (furan-2-yl)(2-arylcyclopropyl)methanones. These are then converted to (2-arylcyclopropyl)(furan-2-yl)methanamines in optically pure form and high yield, showing the compound's potential in precise synthetic chemistry (Demir et al., 2004).
Antimicrobial Properties
Several derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, closely related to the compound , have been synthesized and found to exhibit variable degrees of antibacterial and antifungal activities. This suggests the potential of these compounds, including 1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine, in developing new antimicrobial agents (Visagaperumal et al., 2010).
Application in Medicinal Chemistry
Research has indicated the potential of related benzimidazole derivatives in medicinal chemistry, particularly for their antimicrobial properties. This suggests that 1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine could also be relevant in this field, considering its structural similarities (Ajani et al., 2016).
Corrosion Inhibition
Amino acid compounds, similar to 1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine, have been studied for their effectiveness as corrosion inhibitors in various solutions. These studies can help in understanding the potential application of such compounds in protecting metals against corrosion (Yadav et al., 2015).
Neuroprotective Activities
Research into oxadiazolylindazole sodium channel modulators, which are structurally related to 1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine, has uncovered their potential as neuroprotective agents. This suggests that further investigation into similar compounds might reveal significant neurological applications (Clutterbuck et al., 2009).
Mécanisme D'action
Target of Action
Benzoxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with a variety of biological targets, including various enzymes, receptors, and cellular structures involved in microbial and cancer cell growth .
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets in a way that inhibits the growth of bacteria, fungi, and cancer cells . This suggests that (1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine may also act by interfering with essential biological processes in these cells, leading to their death or growth inhibition.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by benzoxazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . These could include pathways involved in bacterial and fungal growth, as well as pathways involved in cancer cell proliferation .
Result of Action
Based on the known activities of benzoxazole derivatives, it can be inferred that this compound may lead to the death or growth inhibition of bacteria, fungi, and cancer cells .
Analyse Biochimique
Biochemical Properties
(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cell signaling and inflammatory responses . The interaction of this compound with these enzymes can lead to the modulation of biochemical pathways, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition results in the reduction of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, benzoxazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. This inhibition can lead to altered pharmacokinetics and drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, influencing its bioavailability and distribution . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCXVBXABVFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



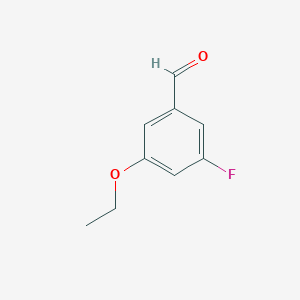
![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

